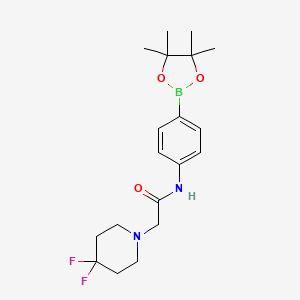
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and biological research. This compound is characterized by its acridine core, which is a planar heterocyclic structure containing nitrogen. The presence of the 2-chloroethylthioethyl group attached to the acridine moiety enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with acridine, which is a well-known heterocyclic compound.
Functionalization: The acridine core is functionalized by introducing an amino group at the 9-position to form 9-aminoacridine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine derivative .
Scientific Research Applications
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used as a fluorescent dye for visualizing biomolecules and studying cellular processes.
Industrial Applications: It is employed in the synthesis of other complex molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride involves its interaction with DNA. The planar acridine core allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes . This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Similar in structure but lacks the 2-chloroethylthioethyl group, making it less reactive.
Uniqueness
9-((2-((2-Chloroethyl)thio)ethyl)amino)acridine hydrochloride is unique due to its specific substituents, which enhance its reactivity and potential biological activity. The presence of the 2-chloroethylthioethyl group allows for additional chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
38914-98-6 |
|---|---|
Molecular Formula |
C17H18Cl2N2S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
acridin-9-yl-[2-(2-chloroethylsulfanyl)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H17ClN2S.ClH/c18-9-11-21-12-10-19-17-13-5-1-3-7-15(13)20-16-8-4-2-6-14(16)17;/h1-8H,9-12H2,(H,19,20);1H |
InChI Key |
BLSKFJGPURAJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]CCSCCCl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


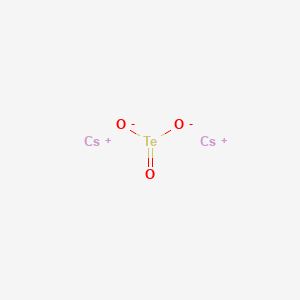
![4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile](/img/structure/B13731494.png)
![diethyl-[1-(2-methoxy-2,2-diphenylacetyl)oxypropan-2-yl]azanium;chloride](/img/structure/B13731498.png)
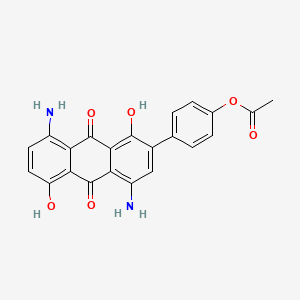
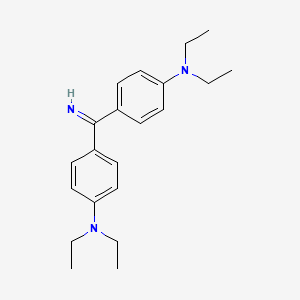
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)

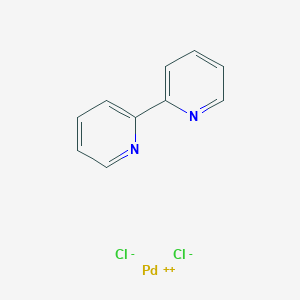
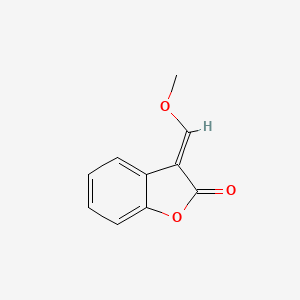
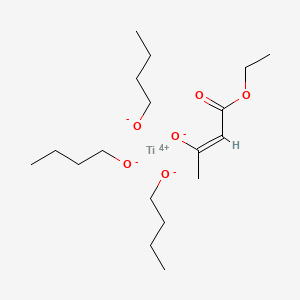
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
